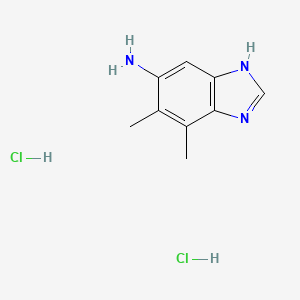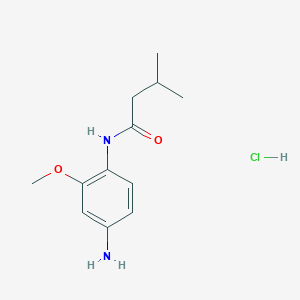![molecular formula C7H14Cl2N2S B3095876 [(2-乙基-4-甲基-1,3-噻唑-5-基)甲基]胺二盐酸盐 CAS No. 1269184-78-2](/img/structure/B3095876.png)
[(2-乙基-4-甲基-1,3-噻唑-5-基)甲基]胺二盐酸盐
描述
“[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1269184-78-2 . It has a molecular weight of 230.18 . The IUPAC name for this compound is (2-ethyl-4-methyl-1H-1lambda3-thiazol-5-yl)methanamine dihydrochloride .
Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The InChI code for this compound is 1S/C7H13N2S.2ClH/c1-3-7-9-5(2)6(4-8)10-7;;/h10H,3-4,8H2,1-2H3;2*1H .科学研究应用
软体动物杀灭特性
研究已发现某些噻唑衍生物,包括类似于[(2-乙基-4-甲基-1,3-噻唑-5-基)甲基]胺二盐酸盐的化合物,具有软体动物杀灭特性。这些化合物已针对作为血吸虫病中间宿主的蜗牛进行活性测试,血吸虫病是世界许多地区严重的健康问题 (El-bayouki & Basyouni, 1988)。
潜在的生物活性
已合成并表征了结构与所讨论化合物相似的噻唑衍生物,并对其生物活性寄予期望。包括噻唑-2-基和噻唑-5-基组变体的这些化合物在各种生物应用中显示出潜力 (Párkányi & Schmidt, 2000)。
新型衍生物的合成
已对新型噻唑衍生物(包括含有[(2-乙基-4-甲基-1,3-噻唑-5-基)甲基]胺结构的衍生物)的合成进行了广泛研究。这些合成过程已产生多种化合物,在药物化学中具有潜在应用 (Rajanarendar, Karunakar, & Ramu, 2006)。
葡萄糖苷酶抑制研究
最近的研究探索了噻唑衍生物对 α-葡萄糖苷酶和 β-葡萄糖苷酶等酶的抑制活性。与[(2-乙基-4-甲基-1,3-噻唑-5-基)甲基]胺相关的化合物显示出显着的抑制潜力,这可能对糖尿病治疗和其他代谢紊乱产生影响 (Babar et al., 2017)。
抗菌和抗真菌活性
新型噻唑衍生物的合成,包括[(2-乙基-4-甲基-1,3-噻唑-5-基)甲基]胺结构的变体,已与潜在的抗菌和抗真菌活性相关联。已针对各种细菌和真菌菌株测试了这些化合物,在对抗微生物感染方面显示出有希望的结果 (Patel & Patel, 2017)。
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, the compound can bind to certain receptors on cell membranes, affecting signal transduction pathways.
Cellular Effects
The effects of [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For instance, it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines. Furthermore, the compound affects gene expression by modulating transcription factors, thereby altering cellular metabolism and promoting apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their functions . For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, the compound can interact with DNA, influencing gene expression by either promoting or inhibiting the binding of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that its effects on cellular functions, such as apoptosis and inflammation, can persist for several days after treatment. The compound’s efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride vary with dosage in animal models. At low doses, it has been observed to have minimal toxic effects while effectively modulating biochemical pathways . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a significant increase in adverse effects occurs beyond a certain dosage.
Metabolic Pathways
[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can influence metabolic flux by altering the activity of key enzymes in glycolysis and the citric acid cycle. Additionally, it affects the levels of various metabolites, including reactive oxygen species and antioxidants.
Transport and Distribution
Within cells and tissues, [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with specific transporters on cell membranes, facilitating its uptake into cells. Once inside, the compound can accumulate in certain tissues, particularly the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it can interact with different biomolecules in these compartments. For instance, in the nucleus, it can bind to DNA and transcription factors, affecting gene expression. Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity.
属性
IUPAC Name |
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-7-9-5(2)6(4-8)10-7;;/h3-4,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMGZHFTGVEVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)

![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3095825.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)


![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)




![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/structure/B3095881.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3095886.png)
